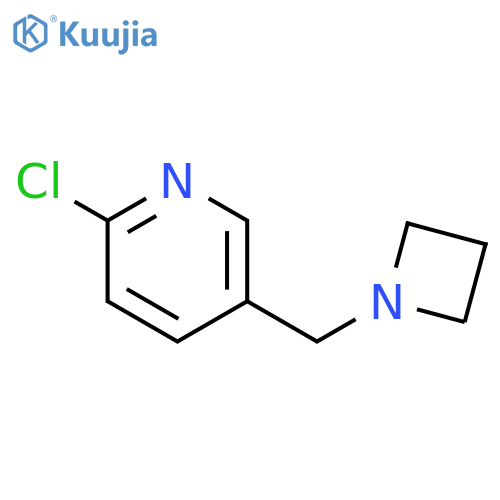Cas no 230617-65-9 (5-(azetidin-1-yl)methyl-2-chloropyridine)

230617-65-9 structure
商品名:5-(azetidin-1-yl)methyl-2-chloropyridine
CAS番号:230617-65-9
MF:C9H11ClN2
メガワット:182.650040864944
MDL:MFCD11849047
CID:3916203
PubChem ID:9964264
5-(azetidin-1-yl)methyl-2-chloropyridine 化学的及び物理的性質
名前と識別子
-
- Pyridine, 5-(1-azetidinylmethyl)-2-chloro-
- 5-(1-AZETIDINYLMETHYL)-2-CHLORO-PYRIDINE
- 5-(azetidin-1-yl)methyl-2-chloropyridine
- 1-(6-Chloro-pyridin-3-ylmethyl)-azetidine
- EN300-1196913
- 5-(azetidin-1-ylmethyl)-2-chloropyridine
- SCHEMBL5048083
- BDBM50472283
- AT16764
- A1-18340
- 5-[(Azetidin-1-yl)methyl]-2-chloropyridine
- 230617-65-9
- YJQRQJMMHPRGPI-UHFFFAOYSA-N
- CHEMBL304517
-
- MDL: MFCD11849047
- インチ: InChI=1S/C9H11ClN2/c10-9-3-2-8(6-11-9)7-12-4-1-5-12/h2-3,6H,1,4-5,7H2
- InChIKey: YJQRQJMMHPRGPI-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 182.0610761Da
- どういたいしつりょう: 182.0610761Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 16.1Ų
5-(azetidin-1-yl)methyl-2-chloropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1196913-2.5g |
5-[(azetidin-1-yl)methyl]-2-chloropyridine |
230617-65-9 | 2.5g |
$1428.0 | 2023-06-08 | ||
| Enamine | EN300-1196913-10.0g |
5-[(azetidin-1-yl)methyl]-2-chloropyridine |
230617-65-9 | 10g |
$3131.0 | 2023-06-08 | ||
| Enamine | EN300-1196913-5.0g |
5-[(azetidin-1-yl)methyl]-2-chloropyridine |
230617-65-9 | 5g |
$2110.0 | 2023-06-08 | ||
| Enamine | EN300-1196913-0.1g |
5-[(azetidin-1-yl)methyl]-2-chloropyridine |
230617-65-9 | 0.1g |
$640.0 | 2023-06-08 | ||
| AstaTech | AT16764-5/G |
5-(AZETIDIN-1-YLMETHYL)-2-CHLOROPYRIDINE |
230617-65-9 | 95% | 5g |
$1185 | 2023-09-19 | |
| Matrix Scientific | 196662-2.500g |
5-[(Azetidin-1-yl)methyl]-2-chloropyridine, 95% |
230617-65-9 | 95% | 2.500g |
$1898.00 | 2023-09-07 | |
| Enamine | EN300-1196913-0.25g |
5-[(azetidin-1-yl)methyl]-2-chloropyridine |
230617-65-9 | 0.25g |
$670.0 | 2023-06-08 | ||
| Enamine | EN300-1196913-1000mg |
5-[(azetidin-1-yl)methyl]-2-chloropyridine |
230617-65-9 | 1000mg |
$699.0 | 2023-10-03 | ||
| Enamine | EN300-1196913-50mg |
5-[(azetidin-1-yl)methyl]-2-chloropyridine |
230617-65-9 | 50mg |
$587.0 | 2023-10-03 | ||
| Enamine | EN300-1196913-10000mg |
5-[(azetidin-1-yl)methyl]-2-chloropyridine |
230617-65-9 | 10000mg |
$3007.0 | 2023-10-03 |
5-(azetidin-1-yl)methyl-2-chloropyridine 関連文献
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
230617-65-9 (5-(azetidin-1-yl)methyl-2-chloropyridine) 関連製品
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 4770-00-7(3-cyano-4-nitroindole)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
